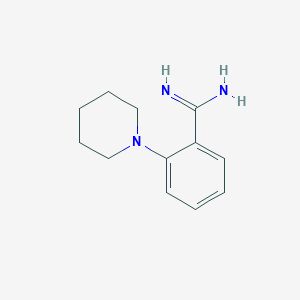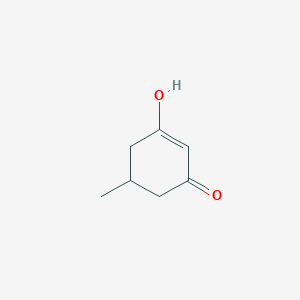
2-Cyclohexen-1-one, 3-hydroxy-5-methyl-
Übersicht
Beschreibung
2-Cyclohexen-1-one, 3-hydroxy-5-methyl- is an organic compound with a molecular formula of C7H10O2 It is a derivative of cyclohexenone, characterized by the presence of a hydroxyl group and a methyl group on the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 3-hydroxy-5-methyl- can be synthesized through several methods. One common approach involves the oxidation of 3-methylcyclohex-2-en-1-one using appropriate oxidizing agents. Another method includes the hydrolysis of 3-chloro-5-methylcyclohex-2-en-1-one followed by oxidation of the resulting cyclohexenol .
Industrial Production Methods
Industrial production of this compound typically involves catalytic oxidation processes. For example, cyclohexene can be oxidized using hydrogen peroxide in the presence of vanadium catalysts to yield cyclohexenone derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexen-1-one, 3-hydroxy-5-methyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of 3-methyl-2-cyclohexen-1-one.
Reduction: Formation of 3-hydroxy-5-methylcyclohexanol.
Substitution: Formation of various substituted cyclohexenone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one, 3-hydroxy-5-methyl- has numerous applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-one, 3-hydroxy-5-methyl- involves its reactivity as an enone. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, leading to the formation of various adducts. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-2-en-1-one: Lacks the hydroxyl and methyl groups, making it less reactive in certain reactions.
3-Methyl-2-cyclohexen-1-one: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
2-Hydroxy-6-isopropyl-3-methylcyclohex-2-enone: Contains an isopropyl group, leading to different steric and electronic effects.
Uniqueness
2-Cyclohexen-1-one, 3-hydroxy-5-methyl- is unique due to the presence of both a hydroxyl and a methyl group on the cyclohexene ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis and various industrial applications .
Eigenschaften
IUPAC Name |
3-hydroxy-5-methylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-2-6(8)4-7(9)3-5/h4-5,8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOUUYHZNVGKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330342 | |
| Record name | 2-Cyclohexen-1-one, 3-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70150-66-2 | |
| Record name | 3-Hydroxy-5-methyl-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70150-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexen-1-one, 3-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate](/img/structure/B15147049.png)

![(2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B15147068.png)
![5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)
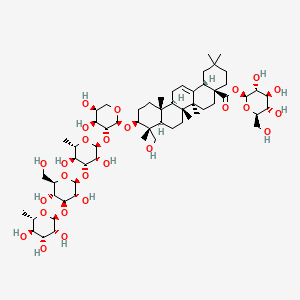
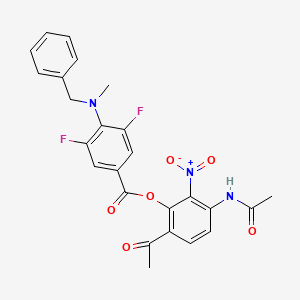
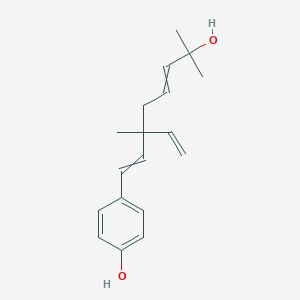


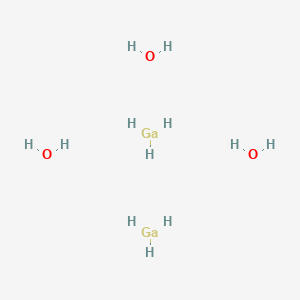
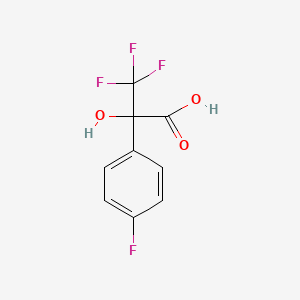
![8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B15147136.png)
